8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound is a purine-dione derivative featuring an imidazo[2,1-f]purine core substituted with three methyl groups (positions 1, 6, and 7) and a propyl chain linked to a 4-(4-methoxyphenyl)piperazine moiety.
Properties
IUPAC Name |
6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N7O3/c1-16-17(2)31-20-21(27(3)24(33)26-22(20)32)25-23(31)30(16)11-5-10-28-12-14-29(15-13-28)18-6-8-19(34-4)9-7-18/h6-9H,5,10-15H2,1-4H3,(H,26,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWTYODRCODDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC=C(C=C5)OC)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological profile, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Characteristics
- Molecular Formula: C23H29N7O3
- Molecular Weight: 451.531 g/mol
- IUPAC Name: 6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
The compound's structure features a piperazine ring substituted with a methoxyphenyl group and an imidazopyrimidine scaffold. The piperazine moiety is crucial for enhancing binding affinity towards various neurotransmitter receptors.
Target of Action:
Compounds with similar structures have been reported to inhibit acetylcholinesterase and exhibit significant antibacterial and antifungal activity.
Biochemical Pathways:
Given the potential antimicrobial activity of similar compounds, this compound may also interact with various biochemical pathways related to neurotransmission and immune response.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various neurotransmitter systems, particularly the dopamine and serotonin receptors.
Pharmacological Effects
Dopamine Receptor Interaction:
The compound exhibits a high affinity for dopamine D3 receptors, which are implicated in several neuropsychiatric disorders. Studies indicate that similar piperazine derivatives can selectively modulate these receptors, suggesting potential applications in treating conditions like schizophrenia and depression.
Serotonin Receptor Activity:
Research indicates that the compound may also interact with serotonin receptors, which play a significant role in mood regulation and anxiety disorders .
Anticancer Potential:
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial activity of various piperazine derivatives, including this compound. It was found to exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The IC50 values indicated strong inhibitory effects compared to standard antibiotics .
Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacological effects, the compound demonstrated notable activity on dopamine receptors. The results suggested its potential as a therapeutic agent in managing neuropsychiatric disorders such as schizophrenia and bipolar disorder.
Study 3: Anticancer Efficacy
In vitro studies on cancer cell lines revealed that the compound could inhibit tumor growth significantly. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Dopamine Modulation | High affinity for D3 receptors; potential in treating schizophrenia and depression |
| Serotonin Interaction | Possible modulation of serotonin receptors; implications for anxiety treatment |
| Antimicrobial Effects | Significant antibacterial activity against various pathogens |
| Anticancer Activity | Induces apoptosis in cancer cell lines; potential for development as an anticancer agent |
Comparison with Similar Compounds
Structural Analogues with Piperazine Moieties
a) 8-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione ()
- Key Differences : Ethyl linker (vs. propyl in the target compound); methyl groups at positions 1 and 7 (vs. 1, 6, 7).
- Fewer methyl groups could increase metabolic susceptibility. Molecular weight: 437.5 g/mol (C₂₂H₂₇N₇O₃) .
b) 8-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione ()
- Key Differences: Phenoxypropyl chain at position 7 (vs. trimethyl-substituted purine core); methyl at position 3.
- Implications: The phenoxypropyl group introduces aromaticity and bulkiness, likely affecting target selectivity. Molecular weight: 490.6 g/mol (C₂₆H₃₀N₆O₄) .
c) 8-(2-(4-Benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione ()
- Key Differences : Benzyl substituent on piperazine (vs. methoxyphenyl); ethyl linker.
- Implications : The benzyl group increases lipophilicity, possibly enhancing off-target interactions. Molecular formula: C₂₃H₂₈N₆O₂ .
Analogues with Modified Core or Side Chains
a) Compound 5 : 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-imidazo[2,1-f]purine-dione ()
- Key Differences: Butyl linker to a dimethoxyisoquinoline group (vs. propyl-methoxyphenylpiperazine).
- Biological Activity: Exhibited dual activity as a PDE4B1/PDE10A inhibitor and serotonin/dopamine receptor ligand. The dimethoxyisoquinoline moiety likely enhances PDE affinity .
b) 3-Allyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione ()
- Key Differences : Allyl group at position 3; ethylphenyl at position 8 (vs. propyl-piperazine).
- Molecular weight: 377.4 g/mol (C₂₁H₂₃N₅O₂) .
Structure-Activity Relationship (SAR) Insights
- Linker Length : Propyl chains (target compound) may optimize receptor interactions compared to shorter ethyl () or longer butyl () linkers.
- Substituent Effects :
- Heterocyclic Modifications: Isoquinoline () vs. piperazine (target): Isoquinoline’s planar structure may enhance PDE inhibition, while piperazine favors receptor binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
